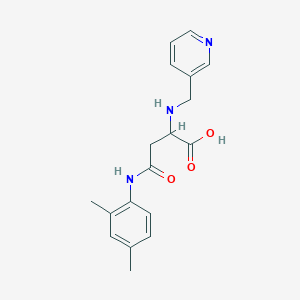
3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate is a complex organic compound with the molecular formula C21H27N3O9 and a molecular weight of 465.4538 . This compound features multiple morpholine rings, which are known for their presence in various biologically active molecules and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate typically involves the coupling of amino alcohols and α-haloacid chlorides, followed by cyclization and reduction reactions . The process can be performed under mild conditions using transition metal catalysis to ensure high yields and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar coupling and cyclization reactions, optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Applications De Recherche Scientifique
3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action for 3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple morpholine rings allow it to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler compound with a single morpholine ring, commonly used in pharmaceuticals and as a solvent.
4-Phenylmorpholine: Another related compound with a phenyl group attached to the morpholine ring, used in various chemical applications.
Uniqueness
3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate is unique due to its multiple morpholine rings and complex structure, which provide it with distinct chemical and biological properties compared to simpler morpholine derivatives .
Propriétés
Formule moléculaire |
C21H27N3O9 |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
[3,5-bis(morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C21H27N3O9/c25-19(22-1-7-28-8-2-22)31-16-13-17(32-20(26)23-3-9-29-10-4-23)15-18(14-16)33-21(27)24-5-11-30-12-6-24/h13-15H,1-12H2 |
Clé InChI |
LSSLZAZLPLWSID-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)OC2=CC(=CC(=C2)OC(=O)N3CCOCC3)OC(=O)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine](/img/structure/B12132906.png)
![(2Z)-2-[4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12132907.png)
![N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide](/img/structure/B12132910.png)


![3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132919.png)
![3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12132937.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12132953.png)

![16-(Benzenesulfonyl)-7-methyl-3,9,11,12,13,14-hexaazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1(10),4,6,8,12,14,16-heptaen-2-one](/img/structure/B12132955.png)

![(2Z)-2-(3-phenoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12132970.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12132975.png)
![3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12132982.png)
